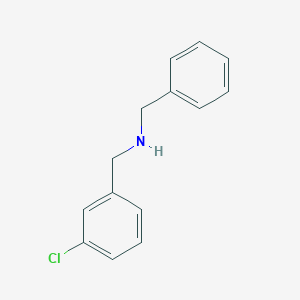

N-Benzyl(3-chlorophenyl)methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Benzyl(3-chlorophenyl)methanamine: is an organic compound with the molecular formula C14H14ClN. It is a derivative of benzylamine, where the benzyl group is substituted with a 3-chlorophenyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Reductive Amination: One common method for synthesizing N-Benzyl(3-chlorophenyl)methanamine involves the reductive amination of 3-chlorobenzaldehyde with benzylamine.

Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-chlorophenyl is coupled with benzylamine in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: N-Benzyl(3-chlorophenyl)methanamine can undergo oxidation reactions to form corresponding imines or nitriles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles like amines, thiols.

Major Products Formed:

Oxidation: Imines, nitriles.

Reduction: Secondary amines.

Substitution: Substituted benzylamines.

Wissenschaftliche Forschungsanwendungen

N-Benzyl(3-chlorophenyl)methanamine has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting neurological disorders.

Materials Science: It is used in the preparation of amine-templated materials, which have applications in catalysis and material engineering.

Wirkmechanismus

The mechanism of action of N-Benzyl(3-chlorophenyl)methanamine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

3-Chlorobenzylamine: Similar in structure but lacks the benzyl group.

N-Benzylmethylamine: Similar but without the chlorine substitution on the phenyl ring.

4-Chlorobenzylamine: Chlorine substitution at a different position on the phenyl ring.

Uniqueness: N-Benzyl(3-chlorophenyl)methanamine is unique due to the specific positioning of the chlorine atom and the benzyl group, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for targeted synthesis and specific applications in research and industry .

Biologische Aktivität

N-Benzyl(3-chlorophenyl)methanamine, also known by its chemical identifier 501033-40-5, is an organic compound with significant potential in various biological applications. This article explores its biological activity, focusing on its anticonvulsant properties, antitubercular activity, and structural characteristics that influence its pharmacological effects.

Chemical Structure and Characteristics

This compound features a benzyl group attached to a methanamine backbone, with a chlorine substituent on the phenyl ring. Its molecular formula is C13H12ClN, indicating the presence of a primary amine functional group and aromatic rings, which contribute to its chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C13H12ClN |

| Molecular Weight | 235.69 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Anticonvulsant Activity

Research indicates that this compound exhibits notable anticonvulsant properties. In a study involving isomeric N-benzyl-3-[(chlorophenyl)amino]propanamides, it was found that these compounds were active in both the maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) seizure test models. The ortho and para isomers demonstrated significant anticonvulsant activity at doses of 30 mg/kg, with the following results:

| Isomer | ED50 (mg/kg) | Neurotoxicity (TD50) |

|---|---|---|

| Ortho Isomer | 9.20 | 23.40 |

| Para Isomer | 5.07 | 25.30 |

| Meta Isomer | Not specified | Not specified |

The study concluded that N-benzylation at the amido nitrogen increased the potency and broadened the spectrum of activity for these compounds, improving their safety margins compared to non-benzylated analogs .

Antitubercular Activity

This compound has been utilized in the development of inhibitors for DprE1, an essential enzyme involved in the cell wall synthesis of Mycobacterium tuberculosis (Mtb). Research showed that synthesized compounds exhibited sub-micromolar activity against Mtb, with some demonstrating a minimum inhibitory concentration (MIC90) of less than 0.244 μM. This highlights the compound's potential as a scaffold for developing new antitubercular agents .

While specific mechanisms of action for this compound remain underexplored, its structural characteristics suggest that it may interact with various biological targets through hydrogen bonding and hydrophobic interactions due to its aromatic nature. The presence of the primary amine may facilitate binding to receptors or enzymes involved in neurotransmission or bacterial cell wall synthesis.

Comparative Analysis with Related Compounds

To understand how structural variations affect biological activity, comparisons were made with similar compounds:

| Compound | Structural Variation | Biological Activity |

|---|---|---|

| N-Benzyl(4-chlorophenyl)methanamine | Chlorine at para position | Potentially different biological activity |

| N-Methyl(3-chlorophenyl)methanamine | Methyl group instead of benzyl | Increased lipophilicity may affect binding |

| 3-Chlorobenzylamine | Lacks benzene ring attachment | Simpler structure; less steric hindrance |

These comparisons illustrate how substituents and structural configurations influence both chemical properties and biological activities .

Case Studies and Research Findings

- Anticonvulsant Studies : A study on isomers of N-Benzyl-3-[(chlorophenyl)amino]propanamides demonstrated that these compounds could protect against seizures effectively while maintaining a favorable safety profile .

- Antitubercular Development : The application of this compound in synthesizing DprE1 inhibitors marks a significant advancement in tuberculosis treatment strategies, showing promising results in vitro against Mtb .

Eigenschaften

IUPAC Name |

N-[(3-chlorophenyl)methyl]-1-phenylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN/c15-14-8-4-7-13(9-14)11-16-10-12-5-2-1-3-6-12/h1-9,16H,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXANNDMRRFEMAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406006 |

Source

|

| Record name | N-BENZYL(3-CHLOROPHENYL)METHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501033-40-5 |

Source

|

| Record name | N-BENZYL(3-CHLOROPHENYL)METHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.